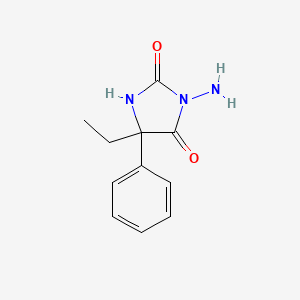
MONOACETYL-BETA-CYCLODEXTRIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Monoacetyl-Beta-Cyclodextrin is a derivative of Beta-Cyclodextrin . Beta-Cyclodextrin is a cyclic oligosaccharide, consisting of a macrocyclic ring of glucose subunits joined by α-1,4 glycosidic bonds . The Monoacetyl derivative is known for its drug delivery capabilities, providing solubility and stability to hydrophobic drugs .
Synthesis Analysis
The synthesis of different types of copolymer of Beta-Cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed in various studies . β-CD shows good inclusion property, surface area, porous structure, and unique host-guest properties . Several chemical and polymerized derivatives of parent CDs are synthesized to improve the physicochemical/biopharmaceutical properties of drugs and the inclusion capacity of CD .Molecular Structure Analysis
In Beta-Cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
Copolymers containing Beta-Cyclodextrin have been synthesized and characterized . The synthesis of these copolymers involves the use of different functional monomers and cross-linkers . The reaction parameters such as temperature, time, solvent, and amount of catalyst showed a profound effect in performing the reaction .Physical And Chemical Properties Analysis
Beta-Cyclodextrin exists as a white (colorless) powder or crystals . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Mechanism of Action
Cyclodextrins form a toroid (truncated cone) configuration with multiple hydroxyl groups at each end. This allows them to encapsulate hydrophobic compounds without losing their solubility in water . Through the formation of host–guest complexes, they increase the solubility of poorly soluble drugs and protect substances against external factors .
Future Directions
Cyclodextrins and their derivatives have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation . A highly sensitive and convenient biosensor for the detection of miR-21 was proposed, which is based on the simplicity of reading signals from a personal glucose meter (PGM), combined with self-assembled signal amplification probes and the performance of β-CD as an enhancer . This method is expected to be applied to clinical diagnosis .
properties
CAS RN |
113573-77-6 |
|---|---|
Product Name |
MONOACETYL-BETA-CYCLODEXTRIN |
Molecular Formula |
C12H23N.C7H11NO4 |
Molecular Weight |
0 |
synonyms |
MONOACETYL-BETA-CYCLODEXTRIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



